

Application Notes and Protocols for the Analytical Characterization of Latanoprost Dimethyl Amide

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Compound of Interest

Compound Name: *Latanoprost dimethyl amide*

Cat. No.: *B10820430*

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These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of **Latanoprost dimethyl amide**, a derivative of the prostaglandin F_{2α} analog, Latanoprost. The protocols are based on established methods for Latanoprost and are adaptable for the specific analysis of its dimethyl amide derivative.

Introduction

Latanoprost is a well-established active pharmaceutical ingredient used in the treatment of open-angle glaucoma and ocular hypertension.^{[1][2]} It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.^[2] **Latanoprost dimethyl amide** is a derivative of Latanoprost and is of interest in research and development.^{[3][4]} Accurate and robust analytical methods are crucial for its quantification in various matrices, for quality control, and for stability studies. The primary analytical techniques employed for Latanoprost and its analogs are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Latanoprost using HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation for **Latanoprost dimethyl amide**.

Table 1: HPLC-UV Method Parameters for Latanoprost Analysis

Parameter	Typical Value	Reference
Linearity Range	0.0125 - 100 µg/mL	[5][6]
Correlation Coefficient (r^2)	> 0.999	[7][8]
Limit of Detection (LOD)	0.021 - 1.0 µg/mL	[5][6]
Limit of Quantitation (LOQ)	0.035 - 2.5 µg/mL	[7][9]
Recovery	98.0 - 102.0%	[7][8]

Table 2: LC-MS/MS Method Parameters for Latanoprost and Latanoprost Acid Analysis

Parameter	Typical Value	Reference
Linearity Range	0.5 - 50 ng/mL	[10]
Correlation Coefficient (r^2)	> 0.99	[10]
Limit of Quantitation (LOQ)	0.5 ng/mL	[10]
Reproducibility (RSD)	< 15%	[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of **Latanoprost dimethyl amide**.

3.1.1. Materials and Reagents

- **Latanoprost dimethyl amide** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)
- Methanol (HPLC grade)
- Sample diluent (e.g., Acetonitrile:Water 50:50, v/v)

3.1.2. Chromatographic Conditions (Adaptable)

Parameter	Condition
Column	C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 μ m)
Mobile Phase	A: Water with 0.1% TFA or Formic Acid B: Acetonitrile with 0.1% TFA or Formic Acid
Gradient	Optimized for separation (e.g., start at 60% B, ramp to 90% B)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection Wavelength	210 nm

3.1.3. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Latanoprost dimethyl amide** reference standard in methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the sample diluent to cover the desired concentration range (e.g., 0.1 - 100 μ g/mL).

- Sample Preparation: Dissolve the sample containing **Latanoprost dimethyl amide** in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation Parameters

- Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
- Accuracy: Perform recovery studies by spiking a known amount of **Latanoprost dimethyl amide** into a placebo matrix.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
- Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of **Latanoprost dimethyl amide**.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for the quantification of **Latanoprost dimethyl amide**, particularly in biological matrices.

3.2.1. Materials and Reagents

- **Latanoprost dimethyl amide** reference standard
- Internal Standard (IS) (e.g., deuterated Latanoprost)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

- Formic acid (LC-MS grade)
- Ethyl acetate (for extraction)
- Isopropanol (for extraction)

3.2.2. LC-MS/MS Conditions (Adaptable)

Parameter	Condition
LC System	UPLC or HPLC system
Column	C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Optimized for separation and elution of the analyte
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 µL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Source	Electrospray Ionization (ESI), positive mode
MRM Transitions	To be determined by infusing a standard solution of Latanoprost dimethyl amide and its internal standard.

3.2.3. Sample Preparation (for Plasma or other biological fluids)

- Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.
- Liquid-Liquid Extraction: Alternatively, extract the sample with a mixture of ethyl acetate and isopropanol.[\[10\]](#)

- Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Visualizations

Signaling Pathway

Latanoprost, and presumably its dimethyl amide derivative, acts as an agonist of the Prostaglandin F2 α (FP) receptor, a G-protein coupled receptor.[2][11] Activation of the FP receptor initiates a signaling cascade that leads to the therapeutic effect of reducing intraocular pressure.[12][13]

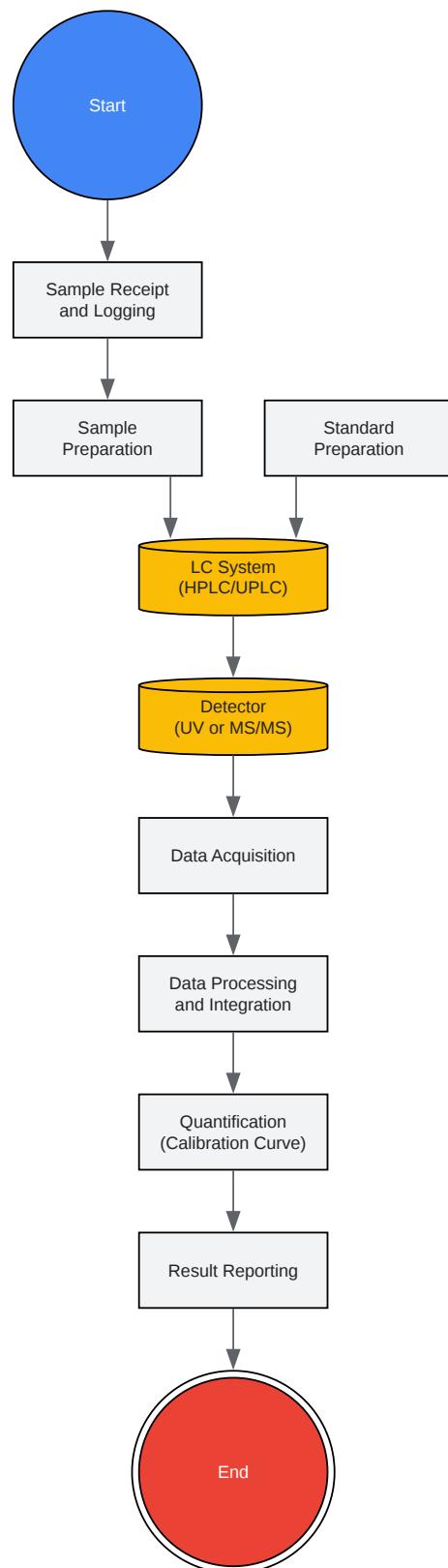


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Caption: Signaling pathway of **Latanoprost dimethyl amide** via the FP receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Latanoprost dimethyl amide** in a research or quality control setting.

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